4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one
Overview
Description
4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine group attached to a dihydropyridinone ring
Preparation Methods
The synthesis of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of 2-methyl-2-phenylhydrazine with a suitable dihydropyridinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one include other hydrazone derivatives such as:
- 4-(2-Methyl-2-phenylhydrazinyl)-pyridin-2(1H)-one
- 4-(2-Methyl-2-phenylhydrazinyl)-6-methylpyridin-2(1H)-one
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific dihydropyridinone ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-methyl-2-phenylhydrazinyl)-2,3-dihydro-1H-pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15(11-5-3-2-4-6-11)14-10-7-8-13-12(16)9-10/h2-6,9,14H,7-8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRHWGQOOPSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC2=CC(=O)NCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446087 | |
Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-76-2 | |
Record name | 4-(2-Methyl-2-phenylhydrazinyl)-5,6-dihydropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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